Leu-Pro-Phe-Phe-Asp Acetate is a pentapeptide composed of five amino acids: leucine, proline, phenylalanine, phenylalanine, and aspartic acid. This compound is notable for its unique sequence that combines both hydrophobic and hydrophilic residues, contributing to its structural and functional properties. The presence of aspartic acid introduces a negatively charged side chain, influencing the peptide's solubility and interaction with biological targets. The acetate form indicates that the compound is in its salt form, which can enhance its stability and solubility in various environments.
Leu-Pro-Phe-Phe-Asp Acetate can be synthesized through solid-phase peptide synthesis methods. It is available for purchase from various chemical suppliers, indicating its relevance in research and potential therapeutic applications.
The synthesis of Leu-Pro-Phe-Phe-Asp Acetate is typically achieved through solid-phase peptide synthesis (SPPS). This method allows for precise control over the sequence and modifications of peptides. The general steps involved in SPPS include:
Common reagents used in this process include coupling agents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole), which facilitate efficient coupling reactions. Purification typically involves high-performance liquid chromatography (HPLC) to ensure a high purity level of the final product .
The molecular formula of Leu-Pro-Phe-Phe-Asp Acetate is with a molecular weight of approximately 697.8 g/mol. Its structure features:
The compound's structural characteristics contribute to its biological function, particularly in cell signaling and interaction with specific receptors or enzymes .
Leu-Pro-Phe-Phe-Asp Acetate can undergo various chemical reactions:
Common reagents for these reactions include hydrogen peroxide or potassium permanganate for oxidation, sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Leu-Pro-Phe-Phe-Asp Acetate exhibits several biological activities that may involve mechanisms such as:
Understanding these mechanisms is crucial for elucidating its potential applications in medicine and biotechnology.
These properties are essential for determining how Leu-Pro-Phe-Phe-Asp Acetate can be utilized in scientific research and therapeutic applications.
Leu-Pro-Phe-Phe-Asp Acetate has several applications across different fields:
The synthesis of Leu-Pro-Phe-Phe-Asp acetate employs Fmoc-based SPPS as the primary methodology, utilizing chlorotrityl chloride resin for acid-sensitive C-terminal attachments [6]. This resin enables mild cleavage conditions (0.5% TFA in DCM) that preserve side-chain protections and minimize aspartimide formation. Coupling reactions are mediated by HATU/DIPEA in DMF, achieving >99% efficiency per step as monitored by ninhydrin tests. For C-terminal acid peptides like Leu-Pro-Phe-Phe-Asp, Wang resin with a standard Fmoc-Asp(OtBu)-Wang linker provides optimal loading capacity (0.7–1.0 mmol/g). Post-synthesis, the acetate counterion is introduced via ion-exchange chromatography or selective precipitation from acetic acid/ether mixtures, ensuring stoichiometric acetate incorporation [6].
Terminal modifications are critical for enhancing proteolytic stability:
Table 1: SPPS Optimization Parameters
Parameter | Condition | Purpose |
---|---|---|
Resin | Chlorotrityl (C-terminal acid) | Mild cleavage, avoids aspartimide formation |
Rink amide (C-terminal amide) | Direct amidation | |
Coupling Reagent | HATU/HOAt (1:1) | High-efficiency coupling (>99%) |
N-terminal Capping | Acetic anhydride/DIPEA (20 min) | Blocks unreacted amines |
Acetylation | Ac₂O/DMF (1:4, 2 × 10 min) | Neutralizes N-terminus |
Head-to-tail cyclization of linear precursors (e.g., H-Leu-Pro-Phe-Phe-Asp-OH) faces challenges due to entropic penalties and steric hindrance from proline residues. Conventional carbodiimide-mediated cyclization (EDC/HOBt) yields <15% cyclic product with significant epimerization (up to 30% D-isomer) [4]. The β-thiolactone methodology overcomes this by:
Table 2: Cyclization Efficiency Comparison
Method | Yield | Epimerization | Reaction Time |
---|---|---|---|
EDC/HOBt | 12–15% | 25–30% | 48 h |
HATU/DIPEA | 20–25% | 15–20% | 24 h |
β-Thiolactone aminolysis | 65–68% | <2% | 8.5 h |
Incorporating β³-homoPhe at position Phe³ enhances backbone rigidity while preserving pharmacophore orientation:
Table 3: β-Homo Amino Acid Conformational Effects
Substitution Site | Backbone Angles (φ/ψ) | ΔG (folding) kcal/mol | Protease Resistance |
---|---|---|---|
Native Phe³ | –57°, –47° | Reference | 1.2 h |
(S)-β³hPhe³ | –135°, 145° | –2.8 | 4.7 h |
(R)-β³hPhe³ | 75°, –65° | +1.4 | 3.1 h |
Cyclized derivatives exhibit superior target engagement and pharmacokinetics:
Table 4: Linear vs. Cyclic Analog Performance
Parameter | Linear Leu-Pro-Phe-Phe-Asp | Cyclo(Leu-Pro-Phe-Phe-Asp) |
---|---|---|
µOR affinity (IC₅₀) | 30 nM | 2.5 nM |
Melanoma cell EC₅₀ | 40 µM | 10 µM |
Plasma half-life | 1.5 h | >8 h |
Protease resistance | Low (kcat/Km = 220 M⁻¹s⁻¹) | High (no cleavage detected) |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3